tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate
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Overview
Description
DO53 is a negative control for DO34, not inhibiting DAGL.
Scientific Research Applications
Synthesis and Characterization
- tert-Butyl piperazine derivatives are synthesized using specific condensation reactions and characterized through various spectroscopic techniques like LCMS, NMR, and X-ray diffraction. These processes confirm the molecular structure and properties of the compounds (Sanjeevarayappa et al., 2015).
Anticorrosive Behaviour
- Novel tert-butyl piperazine derivatives have demonstrated anticorrosive activity, particularly for carbon steel in corrosive environments. This property is attributed to the compound's ability to form strong and spontaneous adsorption on metal surfaces, showing significant inhibition efficiency (Praveen et al., 2021).
Biological Activities
- Some tert-butyl piperazine derivatives have been screened for their biological activities. For example, studies have shown moderate anthelmintic activity and poor antibacterial activity. This suggests potential use in specific medical or agricultural applications (Sanjeevarayappa et al., 2015).
Fungicidal Properties
- Certain derivatives, such as those involving triazole groups, have shown fungicidal activity. This suggests potential applications in agriculture for the control of plant diseases (Mao et al., 2013).
Antimicrobial Applications
- Derivatives of tert-butyl piperazine have been investigated for antimicrobial properties. Some compounds display moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Stability Assessment
- Stability studies of tert-butyl piperazine derivatives, particularly triazolyl oxazolidinones, have been conducted. These studies are crucial for understanding the potential of these compounds in various environments, including human plasma, gastric, and intestinal fluids (Phillips et al., 2010).
Catalytic Applications
- Some tert-butyl piperazine derivatives have been used in catalysis, such as in the formation of palladium(II) complexes. These complexes have shown promising performance in chemical reactions like Suzuki–Miyaura cross-coupling (Turek et al., 2014).
Properties
CAS No. |
1848233-59-9 |
---|---|
Molecular Formula |
C25H26F3N5O4 |
Molecular Weight |
517.5092 |
IUPAC Name |
tert-butyl 3-phenyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H26F3N5O4/c1-24(2,3)37-23(35)31-13-14-32(21(16-31)18-7-5-4-6-8-18)22(34)33-15-20(29-30-33)17-9-11-19(12-10-17)36-25(26,27)28/h4-12,15,21H,13-14,16H2,1-3H3 |
InChI Key |
MCQNBNJCBIKELG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DO53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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